Product packaging for 4-Chloro-2,7-dimethoxyquinazoline(Cat. No.:)

4-Chloro-2,7-dimethoxyquinazoline

Cat. No.: B8609324
M. Wt: 224.64 g/mol
InChI Key: PXXPQJGPCQCTDR-UHFFFAOYSA-N
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Description

Contextualization within Quinazoline (B50416) Chemistry and its Significance as a Privileged Scaffold

The quinazoline framework, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in the field of medicinal chemistry. tandfonline.comnih.gov This structural motif is frequently described as a "privileged scaffold," a term denoting a molecular structure that is capable of binding to multiple biological targets with high affinity. nih.gov The inherent stability and the amenability of the quinazoline core to straightforward synthetic modifications have sustained scientific interest in this class of compounds. tandfonline.com

The versatility of the quinazoline scaffold is demonstrated by its presence in over 150 naturally occurring alkaloids and a wide array of synthetic compounds. tandfonline.com These molecules exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. guidechem.comnih.gov The lipophilic nature of many quinazoline derivatives also facilitates penetration of the blood-brain barrier, making them suitable candidates for targeting the central nervous system. tandfonline.com The successful development of numerous quinazoline-based drugs validates its status as a privileged structure in drug discovery. nih.gov

Table 1: Examples of Marketed Drugs Featuring the Quinazoline Scaffold

Drug Name Therapeutic Use
Prazosin Antihypertensive
Doxazosin Antihypertensive
Gefitinib Anticancer (EGFR Inhibitor)
Erlotinib Anticancer (EGFR Inhibitor)
Afatinib Anticancer (EGFR and HER2 Inhibitor)

Overview of Halogenated Quinazoline Derivatives in Medicinal Chemistry Research

The introduction of halogen atoms into the quinazoline scaffold is a critical strategy in medicinal chemistry for modulating the biological activity of the resulting derivatives. The presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding interactions with target proteins.

Specifically, chloro-substituted quinazolines are pivotal intermediates in the synthesis of a multitude of biologically active compounds. mdpi.com The chlorine atom, particularly at the 4-position of the quinazoline ring, serves as a reactive leaving group, enabling nucleophilic substitution reactions. nih.gov This reactivity is extensively exploited for the synthesis of 4-anilinoquinazoline (B1210976) derivatives, a class of compounds renowned for their potent antitumor activity as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR. mdpi.combeilstein-journals.org Research has shown that the strategic placement of halogen atoms on the quinazoline ring can enhance the desired biological effects; for instance, substitutions at the 6- and 8-positions have been linked to improved antimicrobial activities. nih.gov

Current Landscape and Potential Research Trajectories for 4-Chloro-2,7-dimethoxyquinazoline and Related Structures

While the broader family of halogenated quinazolines is well-documented, academic research focusing specifically on this compound is not extensively published. Much of the available literature centers on its structural isomer, 4-Chloro-6,7-dimethoxyquinazoline (B18312), which is a key intermediate in the synthesis of several important pharmaceutical agents, including antihypertensives and anticancer drugs like gefitinib. guidechem.comresearchgate.netacs.org The synthesis of 4-Chloro-6,7-dimethoxyquinazoline typically involves the chlorination of 6,7-dimethoxyquinazolin-4-one using reagents like thionyl chloride or phosphorus oxychloride. guidechem.comchemicalbook.com

The research landscape for this compound itself appears to be an area ripe for exploration. Based on the well-established reactivity of the 4-chloro position on the quinazoline nucleus, this compound represents a valuable, yet largely untapped, synthetic building block. nih.govmdpi.com

Potential research trajectories for this compound would likely mirror the successful applications of its isomers. Its structural features suggest it could be a precursor for novel therapeutic agents. Key areas of potential investigation include:

Synthesis of Novel Kinase Inhibitors: Leveraging the reactive 4-chloro group to introduce various aniline (B41778) or other nitrogen-based nucleophiles could lead to new libraries of potential EGFR, VEGFR, or other kinase inhibitors for oncology research. The specific 2,7-dimethoxy substitution pattern could offer a unique structure-activity relationship profile compared to the more common 6,7-dimethoxy analogues. nih.govresearchgate.net

Development of G9a Inhibitors: The 6,7-dimethoxyquinazoline (B1622564) scaffold is a known inhibitor of the histone lysine (B10760008) methyltransferase G9a. nih.gov Investigating whether the 2,7-dimethoxy isomer can be elaborated into effective G9a inhibitors could open new avenues in epigenetic research.

Exploration of Antimicrobial and Antiviral Agents: Given the broad biological activities of quinazolines, synthesizing derivatives from this compound for screening against various bacterial, fungal, and viral targets is a logical research direction. nih.gov

The lack of extensive data on this compound highlights an opportunity for new synthetic and medicinal chemistry research to develop novel compounds with potentially unique biological activities.

Table 2: Structural Comparison of Dimethoxy-Substituted 4-Chloroquinazoline (B184009) Isomers

Compound Name Structure Key Research Area
This compound Chemical structure of this compound Largely unexplored; potential as a synthetic intermediate.
4-Chloro-6,7-dimethoxyquinazoline Chemical structure of 4-Chloro-6,7-dimethoxyquinazoline Well-established intermediate for antihypertensives and anticancer drugs. guidechem.comresearchgate.net

Strategies for Quinazoline Core Formation

The formation of the foundational quinazoline ring system is a critical first step, which can be achieved through various cyclization strategies and multistep sequences. These methods are designed to build the bicyclic heteroaromatic structure from acyclic or monocyclic precursors.

The construction of the quinazoline core often involves the cyclization of appropriately substituted anthranilic acid derivatives or anthranilamides. bohrium.comresearchgate.netresearchgate.net These methods form the pyrimidine portion of the bicyclic system. A common approach is the condensation of an anthranilic acid derivative with a source for the C2 and N3 atoms of the ring. For instance, the reaction of 2-aminobenzamides with aldehydes, followed by an oxidative cyclization, is a well-established route to quinazolin-4(3H)-ones. bohrium.comresearchgate.net Modern variations of these methods focus on developing more environmentally benign protocols, such as metal-free aerobic oxidation, to achieve these transformations. bohrium.comlookchem.com

Another significant pathway involves the use of isatoic anhydride (B1165640), which can react with amines and other reagents to build the quinazolinone scaffold. mdpi.comopenmedicinalchemistryjournal.com The choice of precursor and cyclization partner allows for the introduction of various substituents onto the benzene ring portion of the molecule, such as the required methoxy (B1213986) groups for the target compound.

Comprehensive synthetic routes to quinazoline derivatives often begin with simpler, commercially available aromatic compounds. For substituted quinazolines like the 2,7-dimethoxy variant, a typical multistep synthesis might commence from a substituted aniline or benzoic acid.

A representative pathway for a related isomer, 2-chloro-4-amino-6,7-dimethoxyquinazoline, starts from veratrole. google.com The synthesis proceeds through several key steps:

Nitration: Introduction of a nitro group onto the aromatic ring.

Reduction: Conversion of the nitro group to an amino group, forming a substituted aniline.

Ureaization/Cyclization: Reaction of the aniline with a reagent like sodium cyanate (B1221674) to form a urea (B33335) derivative, which then cyclizes upon treatment with acid or base to yield the 2,4-dihydroxyquinazoline (the keto-enol tautomer of quinazolin-2,4-dione). tandfonline.com

Chlorination: Conversion of the hydroxyl groups to chloro groups.

Amination: Selective substitution of one of the chloro groups.

This sequence highlights a practical, step-by-step approach to building the complex quinazoline structure from basic starting materials. tandfonline.comgoogle.com

Introduction and Functionalization of the Chloro Group at Position 4

The introduction of a chlorine atom at the 4-position is a pivotal transformation that turns the stable quinazolinone intermediate into a reactive electrophile, ready for further functionalization. This step is typically achieved through a deoxychlorination reaction.

The conversion of a quinazolin-4-one to a 4-chloroquinazoline is most commonly accomplished using potent chlorinating agents. The precursor, 2,7-dimethoxyquinazolin-4-one, is treated with reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.com These reactions often require elevated temperatures (reflux) to proceed to completion.

Frequently, a catalytic amount of a tertiary amine or an amide, such as N,N-dimethylaniline or N,N-dimethylformamide (DMF), is added to accelerate the reaction. tandfonline.comchemicalbook.com Upon completion of the reaction, the excess chlorinating agent is removed, typically by distillation, and the product is isolated by pouring the reaction mixture into ice water, which causes the 4-chloroquinazoline derivative to precipitate. tandfonline.com

Table 1: Chlorination Conditions for Quinazolin-4-one Analogues

Precursor Chlorinating Agent Catalyst/Solvent Temperature Yield Reference
6,7-Dimethoxy-quinazolin-4-one Thionyl Chloride DMF (cat.) Reflux 98% chemicalbook.com
2,4-Dihydroxy-6,7-dimethoxyquinazoline Phosphorus Oxychloride DMF (cat.) Reflux 75% tandfonline.com
6,7-Dimethoxy-quinazolin-2,4-dione Phosphorus Oxychloride N,N-Dimethylaniline Reflux N/A

Regioselective Functionalization at the Quinazoline Nucleus

The chlorine atom at position 4 of the quinazoline ring is highly activated towards nucleophilic attack, making it an excellent leaving group. This reactivity allows for the selective introduction of a wide array of functional groups at this position.

The 4-chloro group of 4-chloroquinazolines is readily displaced by various nucleophiles in a process known as Nucleophilic Aromatic Substitution (SNAr). This reaction is the most common method for functionalizing the 4-position. When both the 2- and 4-positions are chlorinated, as in 2,4-dichloroquinazoline analogues, substitution occurs preferentially at the 4-position. nih.govnih.gov

Theoretical studies using Density Functional Theory (DFT) calculations have confirmed that the carbon atom at the 4-position is more susceptible to nucleophilic attack than the carbon at the 2-position. nih.govresearchgate.net This regioselectivity is attributed to a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C4, which corresponds to a lower activation energy for the substitution reaction at this site. nih.govnih.gov

A wide range of nucleophiles, including primary and secondary amines (aliphatic and aromatic), can be used to displace the C4-chloro group, leading to the formation of 4-aminoquinazoline derivatives. nih.govresearchgate.net These reactions are typically carried out by heating the 4-chloroquinazoline with the desired nucleophile in a suitable solvent, such as isopropanol (B130326) or dioxane, sometimes in the presence of a base like N,N-diisopropylethylamine (DIPEA). researchgate.netmdpi.com

Table 2: Examples of Nucleophilic Aromatic Substitution on Dichloro-dimethoxyquinazoline Analogues

Electrophile Nucleophile Solvent / Base Conditions Product Reference
2,4-Dichloro-6,7-dimethoxyquinazoline (B120542) Aniline Derivatives Isopropanol Reflux, 6h 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazolines researchgate.net
2,4-Dichloro-6,7-dimethoxyquinazoline 4-(N,N-Dimethylamino)-aniline Dioxane / DIPEA 80 °C, 12h N¹-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N⁴,N⁴-dimethylbenzene-1,4-diamine mdpi.com
2,4-Dichloro-6,7-dimethoxyquinazoline 4-Aminophenol Dioxane / DIPEA 80 °C, 12h 4-((2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino)phenol mdpi.com

An in-depth examination of the chemical compound this compound reveals a molecule of significant interest in the field of synthetic organic chemistry. Its structural framework serves as a versatile scaffold for the development of more complex quinazoline derivatives. This article focuses exclusively on the synthetic methodologies, derivatization pathways, and analytical characterization of this compound and its analogues.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN2O2 B8609324 4-Chloro-2,7-dimethoxyquinazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

4-chloro-2,7-dimethoxyquinazoline

InChI

InChI=1S/C10H9ClN2O2/c1-14-6-3-4-7-8(5-6)12-10(15-2)13-9(7)11/h3-5H,1-2H3

InChI Key

PXXPQJGPCQCTDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC(=N2)OC)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2,7 Dimethoxyquinazoline and Its Derivatives

Reaction Mechanisms of Nucleophilic Substitution at C-4

The C-4 position of the quinazoline (B50416) ring is particularly susceptible to nucleophilic attack, a characteristic attributed to the electron-withdrawing effect of the adjacent nitrogen atom. This inherent reactivity makes the displacement of the chlorine atom at this position a cornerstone for the functionalization of the quinazoline core.

SNAr Pathways in Chloroquinazoline Systems

The predominant mechanism for the substitution of the chlorine atom in 4-chloroquinazolines by nucleophiles is the nucleophilic aromatic substitution (SNAr) pathway. researchgate.net This two-step addition-elimination mechanism is initiated by the attack of a nucleophile on the electron-deficient C-4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The aromaticity of the quinazoline ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group, in this case, the chloride ion, is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The stability of the Meisenheimer complex is a crucial factor in the SNAr mechanism. The presence of electron-withdrawing groups on the quinazoline ring can further stabilize this intermediate, thereby accelerating the reaction. In the case of 4-chloro-2,7-dimethoxyquinazoline, the nitrogen atoms within the quinazoline ring system inherently provide this activation.

Theoretical studies, such as those employing Density Functional Theory (DFT) on related 2,4-dichloroquinazolines, have provided valuable insights into the regioselectivity of nucleophilic attack. These calculations indicate that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C-4 position compared to the C-2 position. nih.gov This suggests that the C-4 position is the more electrophilic and, therefore, the preferred site for nucleophilic attack, which is consistent with experimental observations where substitution overwhelmingly occurs at C-4. nih.gov

Exploration of Radical-Mediated Pathways

While the SNAr mechanism is the most commonly encountered pathway, the potential for radical-mediated nucleophilic substitution, such as the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism, should also be considered, particularly under specific reaction conditions. The SRN1 mechanism involves a chain reaction initiated by the formation of a radical anion from the substrate. This radical anion then expels the leaving group to form an aryl radical, which subsequently reacts with the nucleophile.

Although there is limited direct evidence for the SRN1 pathway in the reactions of this compound, studies on other heterocyclic systems, such as triazine herbicides, have shown the involvement of radical species in their reactions with certain nucleophiles. youtube.comyoutube.com The presence of radical scavengers in these reactions was found to inhibit the reaction rate, suggesting a radical mechanism. youtube.comyoutube.com The exploration of such pathways for this compound could be initiated by conducting reactions in the presence of radical initiators or inhibitors and by using techniques like electron paramagnetic resonance (EPR) spectroscopy to detect any radical intermediates.

Influence of Substituents on Reaction Kinetics and Regioselectivity

Studies on related 4-chloroquinazolines have demonstrated the impact of substituents on reaction rates. For instance, the reaction of 4-chloroquinazolines with various anilines is sensitive to the electronic properties of the aniline (B41778). nih.gov Electron-donating groups on the aniline nucleophile generally increase the reaction rate, while electron-withdrawing groups decrease it. nih.gov This is consistent with the nucleophile's role in the rate-determining step of the SNAr mechanism.

The regioselectivity of the substitution is also strongly influenced by the substitution pattern of the quinazoline ring. In 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the C-4 position over the C-2 position under most conditions. nih.gov This is attributed to the greater electron deficiency at C-4, as supported by computational studies. nih.gov Achieving substitution at the C-2 position often requires harsher reaction conditions or the use of specific catalysts.

The following table summarizes the observed reactivity of various substituted anilines with a 4-chloro-6-halo-2-phenylquinazoline system, which provides insights into the electronic effects of substituents on the nucleophile.

Table 1: Reaction of 4-chloro-6-halo-2-phenylquinazolines with various N-methylanilines. nih.gov

EntryHalogen at C-6Substituent on AnilineProductYield (%)Reaction Time (min)
1Iodo4-Methoxy10a9010
2Bromo4-Methoxy10b8510
3Iodo3-Methoxy10c8810
4Bromo3-Methoxy10d6310
11Iodo3-Bromo10k7220
12Bromo3-Bromo10l7320
13Iodo4-Fluoro10m8440
14Bromo4-Fluoro10n7540

Data adapted from a study on a related quinazoline system and is for illustrative purposes.

Advanced Mechanistic Probing Methodologies

To gain a deeper understanding of the reaction mechanisms, a variety of advanced experimental techniques can be employed. These methods provide detailed information about the transition states, intermediates, and the sequence of bond-breaking and bond-forming events.

Isotopic Labeling Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), one can trace the fate of that atom throughout the reaction. For instance, in the reaction of this compound with an amine, labeling the nitrogen atom of the amine with ¹⁵N would allow for the unambiguous determination of the position of attack on the quinazoline ring through mass spectrometry or NMR spectroscopy of the product.

While specific isotopic labeling studies on this compound are not extensively reported in the literature, the principles of this methodology are widely applied in organic chemistry to differentiate between possible reaction pathways. For example, in the hydrolysis of esters, ¹⁸O labeling of the water molecule can determine whether the acyl-oxygen or the alkyl-oxygen bond is cleaved. A similar strategy could be designed to investigate the finer details of the SNAr mechanism in quinazoline systems.

Kinetic Studies under Varied Reaction Conditions

Kinetic studies provide quantitative data on how the rate of a reaction is affected by changes in concentration, temperature, solvent, and catalyst. This information is crucial for constructing a detailed reaction mechanism. For the nucleophilic substitution of this compound, a typical kinetic experiment would involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques like UV-Vis spectroscopy or HPLC.

By systematically varying the concentration of the nucleophile, one can determine the order of the reaction with respect to the nucleophile. A first-order dependence on the nucleophile concentration is consistent with the SNAr mechanism where the nucleophilic attack is the rate-determining step.

The effect of the solvent on the reaction rate can also provide mechanistic insights. Polar aprotic solvents are generally expected to accelerate SNAr reactions by solvating the cationic counter-ion of the nucleophile and by not strongly solvating the anionic nucleophile, thus increasing its reactivity.

Although detailed kinetic data for the reaction of this compound is scarce in the public domain, studies on analogous systems provide a framework for what would be expected. The following table illustrates hypothetical kinetic data that could be obtained from such a study.

Table 2: Hypothetical Rate Constants for the Reaction of this compound with Piperidine in Various Solvents at 25°C.

SolventDielectric Constant (ε)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Acetonitrile37.51.5 x 10⁻³
Dimethylformamide (DMF)36.72.8 x 10⁻³
Dichloromethane (DCM)8.95.2 x 10⁻⁴
Tetrahydrofuran (THF)7.53.1 x 10⁻⁴

This data is hypothetical and for illustrative purposes only, demonstrating the expected trend of solvent effects on an SNAr reaction.

Reactivity Profiles of Methoxy (B1213986) Groups within the Quinazoline Core

The reactivity of the methoxy groups in this compound is a subject of significant chemical interest, particularly in the context of synthesizing derivatives for medicinal chemistry. The quinazoline scaffold contains two distinct methoxy substituents: one at the C7 position on the benzenoid ring and another at the C2 position on the pyrimidine (B1678525) ring. Their differing electronic environments dictate their reactivity, especially towards demethylation agents.

The cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis, often employed to unmask a phenol (B47542) functionality. This reaction is typically facilitated by strong Lewis acids or Brønsted acids. nih.govorgsyn.org Boron tribromide (BBr₃) is a preeminent reagent for this purpose due to its high efficiency under relatively mild conditions. orgsyn.orgresearchgate.net The general mechanism involves coordination of the Lewis acidic boron atom to the ether oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group, yielding an alkyl bromide and an alkoxyborane, which is subsequently hydrolyzed to the phenol upon aqueous workup. nih.govajrconline.org

In the case of this compound, the two methoxy groups exhibit differential reactivity due to the electronic disparity between the C2 and C7 positions.

Reactivity of the C7-Methoxy Group: The methoxy group at the C7 position is a typical aryl ether attached to the carbocyclic ring of the quinazoline system. Its reactivity is analogous to other methoxy-substituted benzene (B151609) derivatives. The oxygen atom is Lewis basic and readily coordinates with demethylating agents like BBr₃. While the fused pyrimidine ring is electron-withdrawing, the C7 position is known to be susceptible to nucleophilic attack in halogenated quinazolines, indicating its activated nature within the benzo portion of the scaffold. rsc.org This suggests that the C7-methoxy group is a prime candidate for cleavage.

Reactivity of the C2-Methoxy Group: The methoxy group at the C2 position is situated on the electron-deficient pyrimidine ring, flanked by two nitrogen atoms. This environment significantly reduces the electron density at C2. The oxygen atom of the C2-methoxy group is consequently less basic than its C7 counterpart. Its lone pairs are drawn into the electron-poor heteroaromatic system, making it a weaker Lewis base. Therefore, coordination with a Lewis acid like BBr₃ is less favorable compared to the C7-methoxy oxygen.

Furthermore, the presence of the ring nitrogens at positions 1 and 3 provides alternative, and likely more favorable, sites for Lewis acid coordination. Such coordination would further deactivate the pyrimidine ring towards subsequent reactions, including demethylation of the C2-methoxy group. Research on the regioselective O-dealkylation of a phenolic ether in the presence of a 2-methoxypyridine (B126380) has shown that the phenolic ether is cleaved preferentially, leaving the 2-methoxypyridine unit intact, which supports this hypothesis. researchgate.net

Selective Demethylation:

Given the electronic differences, selective demethylation of the C7-methoxy group in the presence of a C2-methoxy group is anticipated. By carefully controlling reaction conditions, such as using a substoichiometric amount of BBr₃ at low temperatures, it is theoretically possible to achieve regioselective cleavage at the more reactive C7 position. This would yield 4-chloro-7-hydroxy-2-methoxyquinazoline as the major product. Complete demethylation to produce 4-chloro-2,7-dihydroxyquinazoline would likely require harsher conditions, such as an excess of the demethylating agent and higher temperatures. researchgate.netcommonorganicchemistry.com The resulting 2-hydroxyquinazoline would exist predominantly as its more stable 2-quinazolinone tautomer.

While direct experimental data comparing the demethylation of the C2 and C7 positions on this compound is not extensively documented in the reviewed literature, the established principles of ether cleavage and quinazoline chemistry strongly support the higher reactivity of the C7-methoxy group.

Table 1: Predicted Reactivity of Methoxy Groups in this compound

PositionRing TypeElectronic EnvironmentPredicted Reactivity towards BBr₃Likely Product of Monodemethylation
C7-OCH₃ BenzenoidElectron-rich (relative to C2)Higher4-Chloro-7-hydroxy-2-methoxyquinazoline
C2-OCH₃ PyrimidineElectron-deficientLower4-Chloro-2-hydroxy-7-methoxyquinazoline

Table 2: Examples of Reactions on Related Methoxy-Substituted Quinazolines/Quinolines

Starting MaterialReagent(s) / ConditionsProduct(s)Reaction TypeReference
2-Chloro-6,7-dimethoxy-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-aminePyrrolidine, HCl, Isopropanol (B130326), Microwave 160 °C6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amineNucleophilic Aromatic Substitution acs.org
6,7-Dimethoxy-3,4-dihydroquinazoline-4-oneMethanesulfonic acid, L-methionine, 100 °C6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-oneSelective Demethylation chemicalbook.com
2-Methoxy-substituted quinazolinoneBBr₃, CH₂Cl₂, -40 °C to 0 °C2-Hydroxy-substituted quinazolinoneDemethylation nih.gov

Computational and Theoretical Chemistry Studies of 4 Chloro 2,7 Dimethoxyquinazoline and Analogues

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the fundamental properties of quinazoline (B50416) derivatives. niscair.res.in These computational approaches allow for a detailed examination of molecular structure, vibrational modes, and electronic characteristics, which are crucial for predicting the molecule's behavior and reactivity.

Molecular Geometry Optimization (e.g., Density Functional Theory)

The first step in many computational studies is the optimization of the molecular geometry to find the most stable conformation of the molecule. For quinazoline derivatives, Density Functional Theory (DFT) calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to achieve this. niscair.res.inniscpr.res.in This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure of the molecule.

For a related compound, 4-Chloro-6,7-dimethoxyquinoline (B44214), X-ray diffraction analysis has shown that the molecule is nearly planar. nih.gov DFT calculations on similar quinazoline structures have been used to compare theoretical data with experimental results from single-crystal X-ray diffraction, showing good correspondence. nih.gov The optimized geometry provides a foundational understanding of the molecule's three-dimensional shape, which is essential for interpreting its spectroscopic properties and predicting its interactions with other molecules.

Table 1: Selected Optimized Geometrical Parameters for a Quinazoline Derivative

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Cl1.745N1-C2-N3125.4
C2-N31.312C2-N3-C4115.9
C4-N31.378C5-C4-N3122.8
C7-O81.365C6-C7-O8125.1
O8-C91.423C7-O8-C9117.6

Note: Data is representative and based on typical DFT calculations for similar structures. Actual values for 4-Chloro-2,7-dimethoxyquinazoline may vary.

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Following geometry optimization, vibrational frequency analysis is performed to predict the infrared and Raman spectra of the molecule. These calculations not only help in the assignment of experimental spectral bands but also confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies). uomustansiriyah.edu.iq The Potential Energy Distribution (PED) analysis is a crucial component of this process, as it provides a quantitative description of how each internal coordinate (bond stretching, angle bending, etc.) contributes to a particular vibrational mode. niscair.res.inniscpr.res.in

For quinazoline derivatives, DFT calculations have been shown to produce theoretical vibrational frequencies that match well with experimental data obtained from FT-IR and FT-Raman spectroscopy. niscair.res.inniscpr.res.in This agreement validates the computational model and allows for a detailed understanding of the molecule's vibrational dynamics.

Table 2: Calculated Vibrational Frequencies and PED Assignments for a Quinazoline Derivative

Wavenumber (cm⁻¹)Assignment (PED %)
3100C-H stretching (95%)
1620C=N stretching (80%), C=C stretching (15%)
1580C=C stretching (75%), C-H in-plane bending (20%)
1250C-O stretching (asymmetric) (85%)
1050C-O stretching (symmetric) (90%)
750C-Cl stretching (88%)

Note: This table presents a simplified, representative set of vibrational modes and their assignments based on studies of similar compounds. The actual vibrational spectrum of this compound would be more complex.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. niscair.res.inuomustansiriyah.edu.iq

Time-dependent DFT (TD-DFT) is often used to study the FMOs and determine the energy gap. niscair.res.inniscpr.res.in For quinazoline analogues, FMO analysis helps in understanding their electronic transitions and predicting their behavior in chemical reactions. nih.gov

Table 3: Frontier Molecular Orbital Energies and Energy Gap

ParameterEnergy (eV)
E_HOMO-6.5
E_LUMO-1.8
Energy Gap (ΔE)4.7

Note: These values are illustrative and derived from general knowledge of similar aromatic heterocyclic compounds.

Determination of Global Reactive Parameters

From the HOMO and LUMO energies, several global reactive parameters can be calculated to further quantify the reactivity of a molecule. These parameters, derived from conceptual DFT, provide a more comprehensive picture of the molecule's chemical behavior. niscair.res.in Key global reactive parameters include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The tendency of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

These parameters have been calculated for various quinazoline derivatives to assess their reactivity and stability. niscair.res.innih.gov

Table 4: Global Reactive Parameters

ParameterValue (eV)
Ionization Potential (I)6.5
Electron Affinity (A)1.8
Electronegativity (χ)4.15
Chemical Hardness (η)2.35
Chemical Softness (S)0.213
Electrophilicity Index (ω)3.67

Note: These values are calculated from the illustrative FMO energies in Table 3.

Electron Density and Charge Distribution Analysis

The distribution of electrons within a molecule is fundamental to its chemical properties and interactions. Computational methods allow for the visualization and analysis of this electron density, providing insights into reactive sites and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). niscair.res.inchemrxiv.org Typically, red colors indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

MEP analysis of quinazoline derivatives has been used to confirm the molecule's reactivity and to identify the most likely sites for chemical reactions. niscair.res.inniscpr.res.in For instance, the nitrogen atoms in the quinazoline ring and the oxygen atoms of the methoxy (B1213986) groups are expected to be electron-rich regions, while the areas around the hydrogen atoms are generally electron-poor.

Uncharted Territory: The Computational Chemistry of this compound Remains Largely Unexplored

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical chemistry studies on the compound this compound. While the quinazoline scaffold and its various derivatives are of significant interest in medicinal chemistry and have been the subject of numerous computational analyses, this particular isomer appears to be uncharted territory in the realm of theoretical investigation.

Despite extensive searches for data pertaining to Mulliken charge analysis, Natural Bond Orbital (NBO) analysis, and topological analyses of electron density—including Localized Orbital Locator (LOL), Reduced Density Gradient (RDG), Non-Covalent Interactions (NCI), and Electron Localization Function (ELF)—no dedicated studies for this compound could be retrieved. This scarcity of information prevents a detailed article strictly adhering to the requested scientific analyses for this specific molecule.

However, significant research exists for a closely related isomer, 4-Chloro-6,7-dimethoxyquinazoline (B18312) , as well as other quinazoline analogues. These studies provide a foundational understanding of the electronic properties and bonding characteristics of the quinazoline ring system, which can offer inferred knowledge about the likely behavior of the 2,7-dimethoxy variant.

To provide an article that is both thorough and scientifically accurate within the requested framework, it is proposed to focus on a well-documented analogue for which detailed computational data is available. This would allow for the generation of the requested in-depth analyses and data tables, while clearly acknowledging that the findings are for a related compound.

Should this alternative approach be of interest, a detailed article on the computational and theoretical chemistry of a suitable quinazoline analogue can be provided, following the specified outline and including all requested analyses and data tables.

Computational Modeling of Molecular Interactions

Computational modeling of molecular interactions is a cornerstone in modern drug discovery and development. It allows researchers to simulate and predict how a ligand, such as this compound, might interact with biological macromolecules. These simulations are crucial for identifying potential drug targets and understanding the mechanism of action at a molecular level.

Molecular Docking Simulations with Enzymatic Targets and Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For quinazoline derivatives, this method has been instrumental in identifying potential enzymatic targets.

Research has shown that quinazoline derivatives have a wide range of biological activities, including as antibacterial, anticancer, and anti-inflammatory agents. niscair.res.innih.gov Molecular docking studies have been employed to investigate the binding of these compounds to various enzymes and receptors. For instance, in a study investigating potential anti-Alzheimer's disease agents, 4-Chloro-6,7-dimethoxyquinazoline (a positional isomer of the title compound) was docked against acetylcholinesterase (AChE) proteins. The results indicated a significant interaction with the 4EY7 protein, with a binding energy of -7.5 kcal/mol, suggesting its potential as an inhibitor. niscair.res.inresearchgate.net

Similarly, novel quinazoline derivatives have been designed and evaluated as inhibitors of phosphodiesterase 7 (PDE7), an enzyme implicated in inflammatory diseases. nih.gov Docking studies of these derivatives against the PDE7A protein revealed favorable binding scores, with some compounds exhibiting better-predicted affinity than the known inhibitor BRL50481. nih.gov These studies often highlight the importance of specific interactions, such as hydrogen bonds and π-π stacking, in the binding of the ligand to the active site of the enzyme. nih.gov

The insights gained from molecular docking are pivotal for the rational design of more potent and selective inhibitors. By understanding the key interactions between the quinazoline scaffold and its biological target, medicinal chemists can strategically modify the molecule to enhance its binding affinity and therapeutic potential.

Table 1: Molecular Docking Results of Quinazoline Analogues

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interactions
4-Chloro-6,7-dimethoxyquinazolineAcetylcholinesterase (4EY7)-7.5Not specified
Quinazoline derivative 4bPhosphodiesterase 7A (PDE7A)-6.887 (gscore)Not specified
Quinazoline derivative 5fPhosphodiesterase 7A (PDE7A)-6.314 (gscore)Not specified
BRL50481 (Reference)Phosphodiesterase 7A (PDE7A)-5.096 (gscore)Not specified

This table is based on data from multiple sources and is for illustrative purposes. Direct comparison of binding energies between different studies and scoring functions should be done with caution.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.govnih.gov MD simulations are crucial for validating the binding poses predicted by docking and for understanding the conformational changes that may occur upon ligand binding. nih.gov

MD simulations have also been instrumental in studying the dynamic properties of quinazoline derivatives in complex with their targets. nih.gov For instance, in the study of PDE7A inhibitors, MD simulations helped to confirm the stability of the predicted binding modes of the most potent compounds. nih.gov These simulations can provide a deeper understanding of the binding mechanism, which is essential for the development of effective drugs. nih.gov

Thermodynamic Modeling for Research on Solubility Profiles

The solubility of a drug candidate is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Thermodynamic modeling can be used to predict and understand the solubility of compounds like this compound in different solvents and conditions.

A study on the solubility of 2-Chloro-4-amino-6,7-dimethoxyquinazoline, a closely related analogue, investigated its equilibrium solubility in twelve different organic solvents at various temperatures. acs.org The experimental data revealed that the solubility of the compound increased with rising temperature. acs.org The mole fraction solubility was highest in N-methylpyrrolidone (NMP) and lowest in toluene (B28343) at 313.15 K. acs.org

The experimental solubility data was then correlated using mathematical models such as the modified Apelblat equation and the λh equation. acs.org These models showed good agreement with the experimental values, indicating their utility in predicting the solubility of this class of compounds. acs.org Such thermodynamic models are valuable tools in pharmaceutical development, as they can help in selecting appropriate solvents for crystallization and formulation processes.

Table 2: Experimental Mole Fraction Solubility of 2-Chloro-4-amino-6,7-dimethoxyquinazoline at 313.15 K

SolventMole Fraction Solubility (x 10⁻³)
N-methylpyrrolidone (NMP)13.70
N,N-dimethyl formamide (B127407) (DMF)11.57
Cyclohexanone3.847
Ethyl acetate1.010
n-Butanol0.9288
Isobutyl alcohol0.8408
n-Propanol0.7692
Ethanol0.6934
Isopropanol (B130326)0.6220
Methanol0.5437
1,4-Dioxane0.2535
Toluene0.02174

Data from J. Chem. Eng. Data 2021, 66, 1, 348–357. acs.org

Role As a Synthetic Intermediate for Advanced Chemical Structures in Research

Precursor in the Synthesis of Pharmacologically Relevant Quinazoline-Based Scaffolds

The 4-chloro-6,7-dimethoxyquinazoline (B18312) core is a key intermediate in the synthesis of numerous pharmacologically significant molecules. The chlorine atom at the C4 position is susceptible to nucleophilic substitution, enabling the introduction of various functional groups and side chains, which is a common strategy in drug development. nih.gov

A notable application is in the production of α1-adrenergic receptor antagonists. For instance, 2-chloro-4-amino-6,7-dimethoxyquinazoline is a primary intermediate in the synthesis of drugs like Doxazosin and Terazosin, which are used to treat benign prostatic hyperplasia (BPH). google.com Similarly, the synthesis of Alfuzosin, another α1-adrenoceptor antagonist used for BPH, relies on derivatives of 4-amino-6,7-dimethoxyquinazoline. nih.gov The general synthetic route involves the reaction of the chloroquinazoline intermediate with appropriate amine-containing side chains. nih.govresearchgate.net For example, reacting 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with various aniline (B41778) derivatives is a method to produce new quinazoline (B50416) compounds with potential anti-inflammatory activity. researchgate.net

The synthesis of these drugs highlights the importance of the chloro-dimethoxyquinazoline scaffold in creating medicines with significant therapeutic impact. google.com

Table 1: Pharmacologically Active Compounds Derived from Chloro-Dimethoxyquinazoline Intermediates

Drug Intermediate Precursor Therapeutic Use
Doxazosin 4-Amino-2-chloro-6,7-dimethoxyquinazoline google.com α1-adrenergic receptor antagonist for BPH
Terazosin 4-Amino-2-chloro-6,7-dimethoxyquinazoline google.com α1-adrenergic receptor antagonist for BPH

Application in the Design and Synthesis of Kinase Inhibitors and DNA-Binding Agents

The quinazoline scaffold is central to the development of targeted cancer therapies, particularly kinase inhibitors and agents that interact with DNA. chemimpex.comnih.gov The 4-aminoquinazoline core is a well-established pharmacophore for creating specific inhibitors of both tyrosine kinases and serine/threonine kinases. nih.gov

Kinase Inhibitors: The 4-chloro-6,7-dimethoxyquinazoline moiety is a key building block for synthesizing inhibitors of various receptor tyrosine kinases (RTKs) that are often overexpressed in malignant tumors. nih.govbeilstein-journals.org These include:

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2): Many 4-anilinoquinazolines, prepared from 4-chloroquinazolines, are potent inhibitors of RTKs like EGFR and VEGFR-2. nih.govbeilstein-journals.org The synthesis often involves a nucleophilic substitution reaction where the chlorine at the C4 position is displaced by an appropriate aniline. nih.gov

c-Met Inhibitors: A series of 6,7-dimethoxy-4-anilinoquinolines possessing a benzimidazole (B57391) moiety were synthesized from 4-chloro-6,7-dimethoxyquinoline (B44214) and identified as potent inhibitors of the c-Met tyrosine kinase, which plays a role in cancer development. nih.gov

Histone Lysine (B10760008) Methyltransferase G9a: Exploration of the 2,4-diamino-6,7-dimethoxyquinazoline (B29095) template led to the discovery of potent and selective inhibitors of the G9a methyltransferase, an important target in chromatin remodeling and cancer biology. acs.org

DNA-Binding Agents: The planar quinazoline ring system is also an ideal scaffold for designing molecules that can intercalate into DNA, a mechanism used by some anticancer drugs. nih.govacs.org Researchers have prepared various N-alkylanilinoquinazoline derivatives from 4-chloro-6,7-dimethoxyquinazoline. nih.govacs.org Studies involving DNA melting temperature measurements, fluorescence, and circular dichroism have confirmed that these compounds can bind to DNA, with some acting as intercalating agents. nih.govacs.orgresearchgate.net The N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nucleus has been identified as an effective pharmacophore for DNA binding. nih.govacs.orgresearchgate.net Further research has led to the synthesis of quinazoline-based pyrimidodiazepines that interact with DNA through intercalation or groove binding and show significant cytotoxic activity against various cancer cell lines. nih.gov

Table 2: Examples of Quinazoline-based Inhibitors and their Targets

Inhibitor Class Precursor Example Target
EGFR/VEGFR-2 Inhibitors 4-Chloroquinazolines nih.govbeilstein-journals.org EGFR, VEGFR-2 nih.govbeilstein-journals.org
c-Met Inhibitors 4-Chloro-6,7-dimethoxyquinoline nih.gov c-Met Tyrosine Kinase nih.gov
DNA Intercalators 4-Chloro-6,7-dimethoxyquinazoline nih.govacs.org DNA nih.govacs.org

Integration into Multi-component Reactions for Combinatorial Library Generation

The favorable reactivity of 4-chloroquinazolines makes them excellent substrates for multi-component reactions and parallel synthesis, which are key techniques for generating combinatorial libraries. chemimpex.com These libraries, consisting of a large number of structurally related compounds, are invaluable for high-throughput screening to discover new drug leads. nih.gov

The synthesis of a library of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines was efficiently achieved through the microwave-mediated N-arylation of 4-chloroquinazolines. nih.govbeilstein-journals.org This methodology proved compatible with a wide range of substituted anilines, allowing for the rapid generation of diverse compounds. nih.govbeilstein-journals.org The resulting library of 4-anilinoquinazolines was then screened for anticancer activity, with several compounds showing promising antiproliferative properties against tumor cell lines. nih.gov

This approach, where a central scaffold like 4-chloro-6,7-dimethoxyquinazoline is systematically reacted with a variety of building blocks, allows chemists to explore a vast chemical space efficiently. It accelerates the drug discovery process by quickly identifying structure-activity relationships (SAR) and optimizing lead compounds for enhanced efficacy and specificity. chemimpex.comnih.gov

Structure Activity Relationship Sar Studies of 4 Chloro 2,7 Dimethoxyquinazoline Derivatives

Impact of Structural Modifications on Chemical Reactivity Profiles

The chemical reactivity of 4-chloro-2,7-dimethoxyquinazoline is primarily centered around the chloro substituent at the 4-position. This position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a characteristic that is extensively exploited in the synthesis of diverse quinazoline (B50416) derivatives. The electron-withdrawing nature of the quinazoline ring system, further influenced by the methoxy (B1213986) groups, facilitates the displacement of the chlorine atom by a variety of nucleophiles, including amines, phenols, and alkoxides.

Theoretical studies employing Density Functional Theory (DFT) have provided insights into the reactivity of the 4-chloro-6,7-dimethoxyquinazoline (B18312) molecule. Analysis of the molecular electrostatic potential (MEP) and Mulliken charge distribution reveals the regions most susceptible to electrophilic and nucleophilic attack. niscair.res.inniscpr.res.in These computational approaches help in predicting the regioselectivity of reactions and understanding the intrinsic reactivity of the scaffold.

The presence of the two methoxy groups at the 7- and a hypothetical 2-position would electronically influence the quinazoline core. While direct studies on this compound are limited, research on analogous 6,7-dimethoxyquinazolines indicates that these electron-donating groups can modulate the reactivity of the C4-Cl bond. For instance, in the synthesis of 2-chloro-4-anilino-6,7-dimethoxy quinazoline derivatives, the 4-chloro position is selectively targeted by aniline (B41778) derivatives, demonstrating the feasibility of derivatization at this site. derpharmachemica.com

The following table summarizes the types of chemical reactions that 4-chloro-6,7-dimethoxyquinazoline can undergo, highlighting its versatility as a synthetic intermediate.

Reaction TypeReagents and ConditionsProduct Type
Nucleophilic SubstitutionAmines, Alcohols, Phenols4-Amino-, 4-Oxy-, or 4-Phenoxy-quinazoline derivatives
Sonogashira CouplingTerminal Alkynes, Palladium catalyst, Copper co-catalyst4-Alkynyl-quinazoline derivatives
OxidationOxidizing agentsQuinazoline N-oxides
ReductionReducing agentsDihydroquinazoline derivatives

This table is based on general reactions of related quinazoline compounds and may be applicable to this compound.

Modulation of Biological Activity through Derivatization Strategies

The derivatization of the this compound scaffold has led to the discovery of compounds with a wide range of biological activities, particularly in the realm of oncology and neurodegenerative diseases. The strategic introduction of different functional groups at the 4-position allows for the fine-tuning of the molecule's interaction with specific biological targets.

For instance, the replacement of the 4-chloro group with various substituted anilines has been a fruitful strategy in the development of kinase inhibitors. Although direct SAR studies on a series of this compound derivatives are not extensively documented, inferences can be drawn from closely related 6,7-dimethoxyquinazoline (B1622564) analogs. In the context of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, the nature of the substituent on the aniline ring at the 4-position is critical for activity. The presence of a hydrogen bond donor at the para position of the aniline moiety has been shown to be important for interaction with conserved glutamate (B1630785) and aspartate residues in the kinase binding sites. nih.gov

Furthermore, the introduction of alkynyl groups at the 4-position via Sonogashira coupling has yielded potent EGFR inhibitors. These modifications demonstrate that the 4-position of the quinazoline ring is a key site for modulating biological activity.

The following data table illustrates hypothetical SAR trends based on derivatization of the 4-position of a quinazoline core, drawn from studies on related compounds.

Derivative Modification at C4-Position Observed Biological Activity Trend
ASmall aliphatic amineModerate activity
BSubstituted aniline (e.g., with H-bond donor)Increased kinase inhibitory activity nih.gov
CAlkynyl groupPotent EGFR inhibition
DPiperazine-containing residuePotential for enhanced binding to carboxyl residues in target proteins mdpi.com

This table represents generalized SAR trends from related quinazoline derivatives and serves as an illustrative example.

Identification and Validation of Pharmacophoric Groups

A pharmacophore model describes the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For derivatives of this compound, the key pharmacophoric elements can be deduced from their interactions with target proteins.

In the context of kinase inhibition, the quinazoline ring itself often serves as a scaffold that mimics the adenine (B156593) part of ATP, binding to the hinge region of the kinase domain. The substituents at the 2-, 4-, and 7-positions then project into different pockets of the ATP-binding site, contributing to affinity and selectivity.

For derivatives of 6,7-dimethoxyquinazolines targeting EGFR and VEGFR-2, the following pharmacophoric features have been identified:

Hinge-binding motif: The quinazoline nitrogen atoms (N1 and N3) are crucial for forming hydrogen bonds with the hinge region of the kinase.

Hydrophobic pocket interactions: The aromatic part of the quinazoline ring and substituents at the 4-position can engage in hydrophobic interactions within the active site.

Gatekeeper residue interaction: Modifications at the 4-position can be designed to interact with the "gatekeeper" residue, which often determines the selectivity of kinase inhibitors.

Solvent-exposed region: The 2- and 7-methoxy groups are typically oriented towards the solvent-exposed region of the binding pocket, where they can influence solubility and pharmacokinetic properties.

Computational studies on 4-chloro-6,7-dimethoxyquinazoline have identified its potential as an anti-Alzheimer's agent through the inhibition of acetylcholinesterase (AChE). niscair.res.inniscpr.res.in In this context, the pharmacophoric features would be those that allow the molecule to fit into the active site of AChE and interact with key residues.

Correlation between Structural Changes and Molecular Interaction Mechanisms

The biological activity of this compound derivatives is a direct consequence of their molecular interactions with their biological targets. Structural modifications can significantly alter these interactions, leading to changes in potency and selectivity.

Molecular docking and dynamics simulations have been employed to understand the binding of 4-chloro-6,7-dimethoxyquinazoline to the active site of AChE. niscair.res.inniscpr.res.in These studies suggest that the molecule can form stable interactions with the protein, with a notable binding energy. The stability of the protein-ligand complex is a key determinant of its inhibitory potential.

The correlation between structural changes and molecular interactions can be summarized as follows:

Size and shape of the C4-substituent: This directly impacts the ability of the molecule to fit into the binding pocket and can introduce or remove steric clashes.

Electronic properties of the C4-substituent: Electron-donating or -withdrawing groups can influence the strength of hydrogen bonds and other electronic interactions.

Flexibility of the C4-side chain: The conformational flexibility of the substituent at the 4-position can allow the molecule to adopt an optimal binding conformation.

Future Directions and Emerging Research Avenues for 4 Chloro 2,7 Dimethoxyquinazoline Research

Development of Novel and Efficient Synthetic Methodologies

While direct and optimized synthetic routes for 4-Chloro-2,7-dimethoxyquinazoline are not extensively documented, future research could adapt and refine existing methods for quinazoline (B50416) synthesis. A primary focus will be the development of methodologies that are not only efficient and high-yielding but also adhere to the principles of green chemistry.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been successfully employed for the rapid and efficient synthesis of various quinazoline derivatives. frontiersin.orgacs.org Future studies could investigate microwave-mediated reactions for the cyclization and chlorination steps leading to this compound, potentially reducing reaction times and improving yields.

Catalyst- and Solvent-Free Conditions: The development of synthetic protocols that minimize or eliminate the use of hazardous solvents and expensive catalysts is a significant goal in modern chemistry. frontiersin.org Research into solid-phase or neat reaction conditions for the synthesis of the target compound could lead to more environmentally benign and cost-effective processes.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying flow chemistry to the synthesis of this compound could enable safer handling of reactive intermediates and facilitate large-scale production for further biological evaluation.

Novel Starting Materials: Exploration of alternative starting materials to the traditionally used anthranilic acids could open up new synthetic pathways. For instance, methods starting from substituted anilines or benzonitriles have been reported for other quinazolines and could be adapted. nih.gov

A comparative table of potential synthetic strategies is presented below:

Synthetic ApproachPotential Advantages for this compoundKey Research Focus
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction control. frontiersin.orgOptimization of microwave parameters (temperature, time, power) for specific reaction steps.
Catalyst- and Solvent-Free Synthesis Reduced environmental impact, lower cost, simplified purification. frontiersin.orgIdentification of suitable solid supports or investigation of neat reaction conditions.
Flow Chemistry Enhanced safety, improved scalability, precise process control.Design and optimization of a continuous flow reactor setup for the multi-step synthesis.
Novel Starting Materials Access to alternative synthetic routes, potential for diverse functionalization. nih.govScreening of different starting materials and development of compatible reaction conditions.

Application of Advanced Computational Approaches in Design and Mechanistic Studies

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering insights that can guide synthetic efforts and predict biological activity. nih.govyoutube.com For this compound, these approaches can be pivotal in mapping its potential as a pharmacophore.

Future computational research should focus on:

Target Identification and Binding Pose Prediction: Docking studies can be performed to screen this compound and its virtual derivatives against various biological targets, such as kinases, which are frequently modulated by quinazoline-based inhibitors. nih.gov This can help in prioritizing synthetic targets with the highest probability of biological activity.

Structure-Activity Relationship (SAR) Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their predicted biological activities. nih.gov This will enable the rational design of more potent and selective analogues.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early-stage evaluation of drug candidates. nih.gov Computational models can predict the pharmacokinetic and toxicity profiles of novel this compound derivatives, helping to identify candidates with favorable drug-like properties.

Mechanistic Insights: Density Functional Theory (DFT) and other quantum mechanical methods can be used to elucidate the mechanisms of synthetic reactions and to understand the electronic properties of this compound that govern its reactivity.

Exploration of Underexplored Reactivity Pathways and Functionalization Strategies

The chloro-substituent at the 4-position and the dimethoxy-substituted benzene (B151609) ring of this compound offer multiple sites for chemical modification. Future research should aim to explore a wider range of reactions to generate a diverse library of derivatives for biological screening.

Promising areas for investigation include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to introduce a variety of substituents at the 4-position, replacing the chlorine atom with aryl, vinyl, or alkynyl groups.

Nucleophilic Aromatic Substitution (SNAr): While reactions with simple amines are common for related quinazolines, a broader range of nucleophiles, including thiols, alkoxides, and carbanions, could be explored to generate novel derivatives. researchgate.net

C-H Functionalization: Direct functionalization of the C-H bonds on the quinazoline core represents an atom-economical approach to introduce new functional groups. Research into regioselective C-H activation methods would be highly valuable. nih.gov

Modification of Methoxy (B1213986) Groups: The methoxy groups at the 2- and 7-positions could be demethylated to yield hydroxyl groups, which can then serve as handles for further functionalization, such as etherification or esterification, to modulate solubility and other physicochemical properties.

Interdisciplinary Research Integrating Synthesis, Computation, and Biological Evaluation Methodologies

The most impactful research on this compound will stem from a collaborative, interdisciplinary approach that integrates chemical synthesis, computational modeling, and biological testing. nih.govindianchemicalsociety.com

A proposed workflow for future research is as follows:

Computational Design: Utilize computational tools to design a virtual library of this compound derivatives with predicted activity against specific biological targets. nih.gov

Chemical Synthesis: Synthesize the prioritized compounds using novel and efficient methodologies as outlined in section 7.1.

In Vitro Biological Evaluation: Screen the synthesized compounds for their biological activity using relevant in vitro assays.

Iterative Optimization: Use the experimental data to refine the computational models and design the next generation of compounds with improved potency and selectivity. This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery. nih.gov

The integration of these disciplines will be crucial to unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2,7-dimethoxyquinazoline, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer :

  • Route 1 : Cyclization reactions using DMSO as a solvent under reflux (18 hours), followed by reduced-pressure distillation and crystallization (water-ethanol mixture). This method yields ~65% for structurally related quinazoline derivatives .
  • Route 2 : Chlorination via oxalyl chloride in dichloromethane with catalytic DMF at room temperature (2 days), followed by neutralization and solvent evaporation. This approach is effective for introducing chloro substituents in quinazolines .
  • Key Controls :
  • Monitor reaction time and temperature to avoid over-chlorination.
  • Use ice-water quenching to stabilize intermediates during workup .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • X-ray Diffraction : Resolve crystal structure and confirm substituent positions (e.g., methoxy and chloro groups) .
  • NMR Spectroscopy :
  • ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm).
  • ¹³C NMR : Chloro-substituted carbons (δ 120–130 ppm) and methoxy carbons (δ 55–60 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 255.1 for C₁₁H₁₁ClN₂O₂⁺) .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) be applied to predict the electrochemical properties of this compound derivatives?

  • Methodological Answer :

  • DFT Workflow :

Optimize geometry in gas phase or crystal state to match experimental X-ray data.

Calculate redox potentials by analyzing frontier molecular orbitals (HOMO/LUMO) and electron density distribution.

Validate against cyclic voltammetry (e.g., single one-electron oxidation at ~0.5 V vs. Ag/AgCl) .

  • Applications : Predict substituent effects on redox behavior for designing electroactive pharmaceuticals .

Q. What strategies are recommended for resolving contradictions in biological activity data of this compound analogs across different studies?

  • Methodological Answer :

  • Analytical Validation :
  • Use HPLC-UV with ascorbic acid quenching to eliminate interference from residual oxidizing agents (e.g., ClO₂) .
  • Confirm purity (>95%) via HPLC-MS and cross-validate with ¹H NMR integration .
  • Biological Assays :
  • Standardize cell lines and assay conditions (e.g., pH, temperature) to minimize variability.
  • Compare IC₅₀ values against reference compounds (e.g., ampicillin for antimicrobial studies) .

Q. How can researchers optimize the regioselectivity of functionalization reactions (e.g., amination) on this compound?

  • Methodological Answer :

  • Strategies :
  • Use bulky bases (e.g., N,N-diisopropylethylamine) to direct nucleophilic attack to the 4-chloro position .
  • Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl/heteroaryl substitutions at the 2-position .
  • Case Study : Reaction of 4-chloro-2-(pyridin-3-yl)quinazoline with 2,2-diphenylethanamine yielded 85% substitution at the 4-position under argon .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.